molecular formula C8H15NO B13454856 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine

Cat. No.: B13454856
M. Wt: 141.21 g/mol
InChI Key: RKOIYZGEGKPEMC-UHFFFAOYSA-N
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Description

2-(3-Oxabicyclo[311]heptan-1-yl)ethanamine is a bicyclic amine compound characterized by its unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine typically involves the reaction of 3-oxabicyclo[3.1.1]heptane derivatives with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(3-oxabicyclo[3.1.1]heptan-1-yl)ethanamine

InChI

InChI=1S/C8H15NO/c9-2-1-8-3-7(4-8)5-10-6-8/h7H,1-6,9H2

InChI Key

RKOIYZGEGKPEMC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(COC2)CCN

Origin of Product

United States

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